[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Brand Name: Vulcanchem
CAS No.: 1797878-28-4
VCID: VC4881927
InChI: InChI=1S/C15H16N2O4/c1-10-3-5-12(6-4-10)8-15(19)20-9-14(18)16-13-7-11(2)21-17-13/h3-7H,8-9H2,1-2H3,(H,16,17,18)
SMILES: CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=NOC(=C2)C
Molecular Formula: C15H16N2O4
Molecular Weight: 288.303

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

CAS No.: 1797878-28-4

Cat. No.: VC4881927

Molecular Formula: C15H16N2O4

Molecular Weight: 288.303

* For research use only. Not for human or veterinary use.

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE - 1797878-28-4

Specification

CAS No. 1797878-28-4
Molecular Formula C15H16N2O4
Molecular Weight 288.303
IUPAC Name [2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Standard InChI InChI=1S/C15H16N2O4/c1-10-3-5-12(6-4-10)8-15(19)20-9-14(18)16-13-7-11(2)21-17-13/h3-7H,8-9H2,1-2H3,(H,16,17,18)
Standard InChI Key XQIAPTPRTYIDII-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=NOC(=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure can be dissected into three primary components:

  • 5-Methyl-1,2-oxazol-3-yl group: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom, with a methyl substituent at the 5-position. This moiety is known for its electron-deficient nature, making it a reactive site for nucleophilic and electrophilic substitutions .

  • Carbamoyl functional group (-CONH₂): Linked to the oxazole ring via a methylene bridge, this group enhances hydrogen-bonding potential and solubility in polar solvents.

  • 2-(4-Methylphenyl)acetate: An esterified derivative of 4-methylphenylacetic acid, providing lipophilic character and structural rigidity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₄
Molecular Weight288.30 g/mol
SMILES NotationCC1=NC(=CO1)C(=O)NCOC(=O)CC2=CC=C(C=C2)C
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be envisioned through a convergent approach:

  • Oxazole Ring Formation: The 5-methyl-1,2-oxazol-3-yl group is typically synthesized via cyclization reactions. For example, a Hantzsch-type reaction between a β-ketoester (e.g., ethyl acetoacetate) and a hydroxylamine derivative could yield the oxazole core .

  • Carbamoylation: Introduction of the carbamoyl group may involve reacting the oxazole amine with chloroacetyl chloride, followed by amidation with ammonium hydroxide .

  • Esterification: Coupling the carbamoylated intermediate with 2-(4-methylphenyl)acetic acid using a Mitsunobu reaction (e.g., employing triphenylphosphine and diethyl azodicarboxylate) or Steglich esterification (DCC/DMAP) .

Experimental Considerations

A representative procedure, adapted from analogous syntheses , involves:

  • Step 1: Synthesis of 5-methyl-1,2-oxazol-3-amine via cyclization of ethyl 3-aminocrotonate with hydroxylamine hydrochloride.

  • Step 2: Reaction with chloroacetyl chloride in anhydrous THF to form the chloroacetamide intermediate.

  • Step 3: Ammonolysis to generate the carbamoyl derivative.

  • Step 4: Esterification with 2-(4-methylphenyl)acetic acid using DCC and catalytic DMAP in dichloromethane.

Yield Optimization: Pilot studies on related oxazole esters report yields of 45–60% for analogous coupling reactions, with purity >95% achievable via silica gel chromatography .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C), attributed to its lipophilic aryl and ester groups .

  • Stability: Preliminary stability assays suggest susceptibility to hydrolysis under alkaline conditions (pH >9), necessitating storage at 2–8°C in inert atmospheres .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.42 (s, 3H, Ar-CH₃), 3.72 (s, 2H, CH₂COO), 4.61 (s, 2H, OCH₂), 6.90–7.25 (m, 4H, Ar-H), 8.15 (s, 1H, NH) .

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate), 1540 cm⁻¹ (C=N oxazole) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Formulation Studies: Explore nanoencapsulation to enhance aqueous solubility for drug delivery applications.

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